molecular formula C8H3Cl2F3O B8001686 2-Chloro-1-(4-chloro-3-fluorophenyl)-2,2-difluoroethanone

2-Chloro-1-(4-chloro-3-fluorophenyl)-2,2-difluoroethanone

Cat. No.: B8001686
M. Wt: 243.01 g/mol
InChI Key: VNNMHRYTADJYMD-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-chloro-3-fluorophenyl)-2,2-difluoroethanone is an organic compound that belongs to the class of halogenated ketones. This compound is characterized by the presence of chlorine and fluorine atoms attached to a phenyl ring and an ethanone group. It is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 2-Chloro-1-(4-chloro-3-fluorophenyl)-2,2-difluoroethanone typically involves the halogenation of a precursor compound. One common method involves the reaction of 4-chloro-3-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Chloro-1-(4-chloro-3-fluorophenyl)-2,2-difluoroethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-1-(4-chloro-3-fluorophenyl)-2,2-difluoroethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-chloro-3-fluorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity and ability to form stable complexes with various biomolecules. The pathways involved in its action depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds to 2-Chloro-1-(4-chloro-3-fluorophenyl)-2,2-difluoroethanone include other halogenated ketones such as:

  • 2-Chloro-1-(4-fluorophenyl)-2,2-difluoroethanone
  • 2-Chloro-1-(4-chlorophenyl)-2,2-difluoroethanone
  • 2-Chloro-1-(3-chloro-4-fluorophenyl)-2,2-difluoroethanone

These compounds share similar structural features but differ in the position and type of halogen atoms attached to the phenyl ring. The uniqueness of this compound lies in its specific halogenation pattern, which influences its reactivity and applications.

Properties

IUPAC Name

2-chloro-1-(4-chloro-3-fluorophenyl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O/c9-5-2-1-4(3-6(5)11)7(14)8(10,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNMHRYTADJYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)(F)Cl)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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